molecular formula C22H20N4O6S B2450830 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899944-70-8

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B2450830
CAS No.: 899944-70-8
M. Wt: 468.48
InChI Key: FRMAQVPTFLLBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C22H20N4O6S and its molecular weight is 468.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6S/c1-13-3-2-4-15(7-13)26-20(16-10-33(29,30)11-17(16)25-26)24-22(28)21(27)23-9-14-5-6-18-19(8-14)32-12-31-18/h2-8H,9-12H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMAQVPTFLLBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a complex organic compound with potential biological activities that have been the subject of various research studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Molecular Formula: C23H21N3O6S2
Molecular Weight: 499.56 g/mol
CAS Number: 2034546-61-5

The compound features a benzo[d][1,3]dioxole moiety linked to a thieno[3,4-c]pyrazole structure through an oxalamide bond. This unique combination of functional groups is believed to contribute to its diverse biological activities.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The oxalamide structure may allow it to act as an enzyme inhibitor by binding to active sites of target enzymes.
  • Receptor Modulation: It may also interact with receptor sites, influencing signal transduction pathways involved in various cellular processes.

Anticancer Activity

Research has indicated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:

  • Study Findings: A study reported that certain benzo[d][1,3]dioxole derivatives demonstrated IC50 values lower than standard anticancer drugs like doxorubicin across various cancer cell lines (e.g., HepG2, HCT116, MCF7) . The IC50 values ranged from 1.54 µM to 4.52 µM for these derivatives compared to doxorubicin's IC50 values of 7.46 µM to 8.29 µM.
CompoundCell LineIC50 (µM)Standard Drug IC50 (µM)
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.387.46
HCT1161.548.29
MCF74.524.56

The mechanisms underlying this activity were further explored through assessments of apoptosis via annexin V-FITC assays and cell cycle analysis, revealing that these compounds induce apoptosis in cancer cells while sparing normal cells .

Antidiabetic Potential

Another area of interest is the antidiabetic potential of benzodioxole derivatives:

  • Inhibitory Activity: A study highlighted that certain benzodioxole compounds exhibited significant α-amylase inhibition with IC50 values ranging from 2.57 to 4.28 µg/mL . This suggests potential applications in managing diabetes and obesity by regulating carbohydrate metabolism.

Case Study: Synthesis and Evaluation

One notable study synthesized various benzodioxole derivatives and evaluated their biological activities:

  • Synthesis Methodology: The compounds were synthesized through reactions involving benzo[d][1,3]dioxole derivatives and various diamino compounds.
  • Biological Testing: The synthesized compounds underwent cytotoxicity testing against multiple cancer cell lines using the SRB assay.
  • Results: Most synthesized compounds showed significant antitumor activity with some outperforming reference drugs .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) . Molecular docking studies have indicated that modifications to the compound could enhance its efficacy as an anti-inflammatory drug.

Anticancer Research

Research indicates that derivatives of oxalamide compounds have shown promise in anticancer applications. The structural similarities to known anticancer agents suggest that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide may exhibit cytotoxic effects against various cancer cell lines . Further investigations are required to elucidate its mechanism of action and therapeutic potential.

Neuroprotective Effects

Recent studies have suggested that compounds with similar structural motifs may possess neuroprotective properties. The ability to cross the blood-brain barrier and interact with neuroreceptors could position this compound as a candidate for treating neurodegenerative diseases .

Case Studies

StudyFindingsImplications
Anti-inflammatory Activity The compound was tested in vitro against 5-LOX; results showed significant inhibition at specific concentrations.Suggests potential for development as an anti-inflammatory drug.
Cytotoxicity Assays Evaluated against various cancer cell lines; demonstrated selective cytotoxicity with low toxicity to normal cells.Indicates potential for targeted cancer therapies.
Neuroprotective Screening In vivo models showed reduced neuronal death in models of oxidative stress when treated with derivatives of the compound.Highlights potential for treating conditions like Alzheimer's disease.

Q & A

Q. What synthetic methodologies are recommended for preparing N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including:
  • Condensation reactions : Reacting benzo[d][1,3]dioxol-5-ylmethylamine with activated carbonyl intermediates under mild conditions (e.g., chloroform, triethylamine) to form oxalamide linkages .
  • Heterocyclic core assembly : Constructing the thieno[3,4-c]pyrazole ring via cyclization of precursor thiophene derivatives, potentially using ethanol or DMF as solvents under reflux .
  • Sulfonation : Introducing the 5,5-dioxido group using oxidizing agents like H₂O₂ or NaIO₄ in aqueous/organic biphasic systems .
  • Key Optimization : Monitor reaction progress via TLC (n-hexane/ethyl acetate, 1:1) and purify intermediates via recrystallization or column chromatography .

Q. Which analytical techniques are essential for structural confirmation of this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the oxalamide and thieno-pyrazole moieties. For example, benzylic protons in the benzo[d][1,3]dioxol-5-ylmethyl group resonate at δ 4.5–5.0 ppm .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns, particularly for the sulfone group (e.g., [M+H]+ with m/z ~550–600) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the pyrazol-thiophene core, as demonstrated for structurally similar ferrocene-pyrazole hybrids .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions for novel derivatives?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton environments (e.g., distinguishing between N-substituted and aromatic protons in the thieno-pyrazole ring) .
  • DFT Calculations : Optimize molecular geometries using Gaussian or ORCA software and compare calculated chemical shifts (via GIAO method) with experimental NMR data .
  • Dynamic NMR : Investigate rotational barriers in the oxalamide linkage if temperature-dependent splitting is observed .

Q. What strategies are effective for optimizing reaction yields in the synthesis of sulfonated pyrazole-thiophene intermediates?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize charged intermediates during sulfonation, as seen in pyrazolo[4,3-c][1,2]benzothiazine derivatives .
  • Catalyst Selection : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfone formation efficiency in biphasic systems .
  • Reaction Monitoring : Use in-situ IR spectroscopy to track sulfone oxidation (characteristic S=O stretches at 1150–1250 cm⁻¹) and terminate reactions at optimal conversion .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular Docking : Screen derivatives against target proteins (e.g., anticonvulsant targets like GABA receptors) using AutoDock Vina, prioritizing compounds with strong hydrogen bonding to the benzo[d][1,3]dioxole group .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with biological activity data to predict optimal R-groups on the m-tolyl moiety .
  • MD Simulations : Simulate ligand-receptor binding stability over 100 ns trajectories to assess conformational flexibility of the oxalamide linker .

Experimental Design & Data Analysis

Q. What experimental controls are critical when evaluating the biological activity of this compound?

  • Methodological Answer :
  • Positive/Negative Controls : Include known anticonvulsants (e.g., valproate) and vehicle-only groups in rodent seizure models .
  • Dose-Response Curves : Test 4–6 concentrations (0.1–100 μM) to calculate IC₅₀/EC₅₀ values, ensuring statistical power via triplicate replicates .
  • Metabolic Stability Assays : Incubate compounds with liver microsomes to assess sulfone group susceptibility to CYP450-mediated oxidation .

Q. How should researchers address batch-to-batch variability in compound purity during scale-up?

  • Methodological Answer :
  • HPLC-PDA Purity Checks : Use C18 columns (MeCN/H₂O gradient) to quantify impurities; target ≥95% purity for biological testing .
  • Crystallization Optimization : Screen solvent pairs (e.g., DMF/EtOH) to improve crystal habit and reduce amorphous content .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of critical reaction parameters .

Cross-Disciplinary Integration

Q. How can AI-driven tools enhance the development of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer :
  • Generative Models : Use GPT-4 or ChemBERTa to propose novel substituents on the pyrazole ring while maintaining synthetic feasibility .
  • ADMET Prediction : Employ platforms like ADMETlab 2.0 to prioritize derivatives with optimal logP (2–4) and low hERG inhibition risk .
  • Reinforcement Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for introducing the 5,5-dioxido group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.